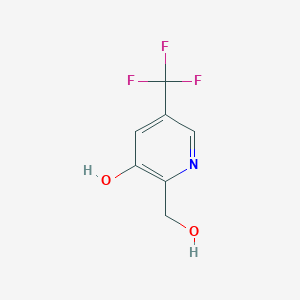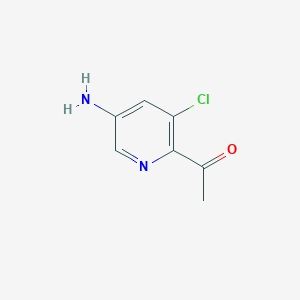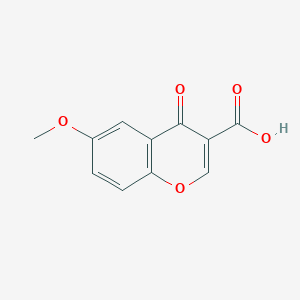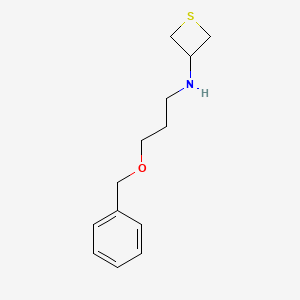
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H6F3NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of hydroxymethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol typically involves the introduction of hydroxymethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloromethyl-5-(trifluoromethyl)pyridine with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-carboxy-5-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(hydroxymethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)pyridin-3-ol: Lacks the trifluoromethyl group, making it less lipophilic.
5-(Trifluoromethyl)pyridin-3-ol: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds.
2-(Hydroxymethyl)-6-(trifluoromethyl)pyridin-3-ol: Similar structure but with the trifluoromethyl group at a different position, potentially altering its reactivity and interactions.
Uniqueness
2-(Hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of hydroxymethyl and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)4-1-6(13)5(3-12)11-2-4/h1-2,12-13H,3H2 |
InChI Key |
NJVLSFXODXBXEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)


